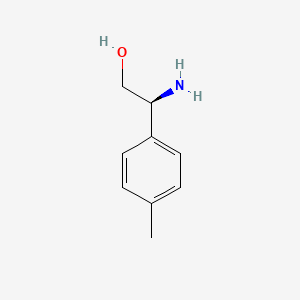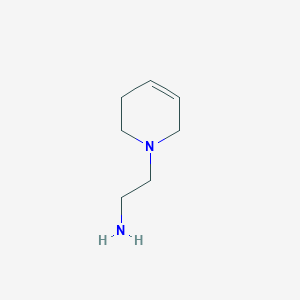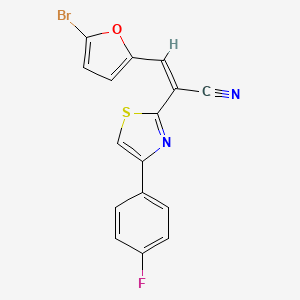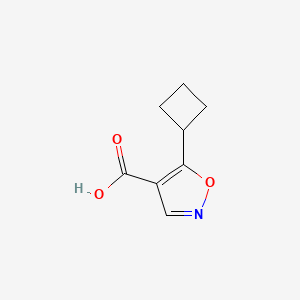![molecular formula C17H23N3O B2469148 N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide CAS No. 2411244-37-4](/img/structure/B2469148.png)
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide, also known as DMPI, is a novel small molecule compound that has recently gained attention in the field of scientific research. DMPI is a potent inhibitor of a specific protein that plays a crucial role in various biological processes, making it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide selectively binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and transcription factors. This leads to the inhibition of gene transcription and cell proliferation, ultimately resulting in the suppression of cancer cell growth and the induction of apoptosis. This compound also inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. This compound has been found to suppress the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various inflammatory disease models.
Advantages and Limitations for Lab Experiments
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its potency, selectivity, and specificity for BRD4. This compound has also been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for the development of new therapeutic agents. However, this compound has some limitations, including its multi-step synthesis process, which requires expertise in organic chemistry, and its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide has several potential future directions for scientific research. One potential direction is the development of this compound-based therapeutic agents for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound, which could lead to the identification of new targets for drug development. Additionally, the optimization of the synthesis method of this compound and the evaluation of its toxicity in preclinical studies are important future directions for the development of new therapeutic agents based on this compound.
Synthesis Methods
The synthesis of N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide involves the reaction of 2,2-dimethylpropylamine with 1-methylindazole-6-carboxaldehyde in the presence of a base, followed by the reaction of the resulting imine with propargyl bromide. The final product is obtained by the reaction of the propargylamine with acetic anhydride. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide has been found to be a potent inhibitor of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in gene transcription and cell proliferation. This compound has been shown to selectively inhibit the activity of BRD4, leading to the suppression of cancer cell growth and the induction of apoptosis. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-6-16(21)20(12-17(2,3)4)11-13-7-8-14-10-18-19(5)15(14)9-13/h6-10H,1,11-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHZMBVZEOUALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CC1=CC2=C(C=C1)C=NN2C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)
![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)



